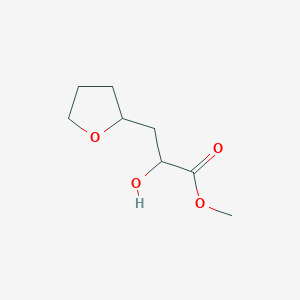
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate: is an organic compound that features a tetrahydrofuran ring, a hydroxy group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for selective functionalization and incorporation into larger molecular frameworks.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives. It may also serve as a model compound for investigating the metabolic pathways of similar structures.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism by which (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity and pharmacokinetics .
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A simpler analog without the hydroxy and ester groups.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with different solvation properties.
Substituted Tetrahydrofurans: Various derivatives with different substituents on the tetrahydrofuran ring.
Uniqueness: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate is unique due to the presence of both a hydroxy group and a methyl ester group, which confer distinct reactivity and potential for diverse applications. Its chiral center also adds to its uniqueness, making it valuable for enantioselective synthesis and studies .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3 |
Clave InChI |
VIKSMTOVCQIRCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



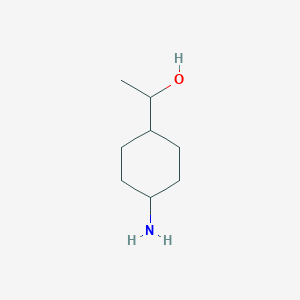
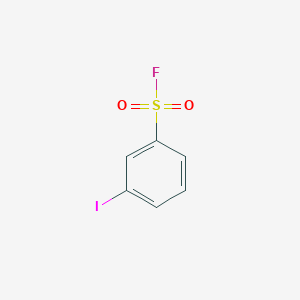
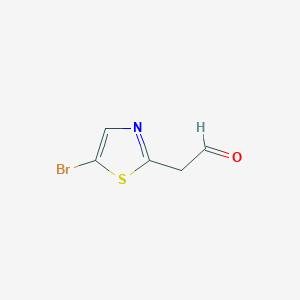
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
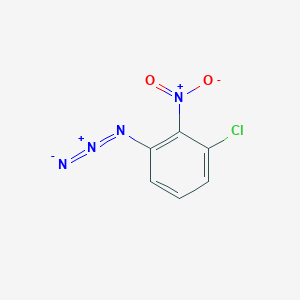
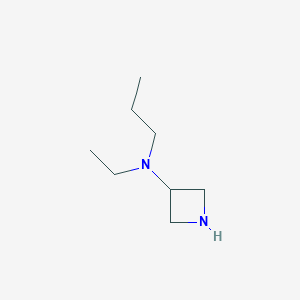
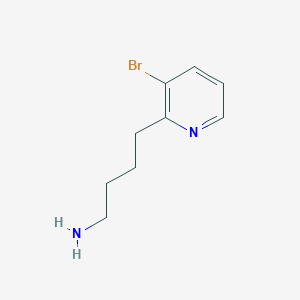
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)
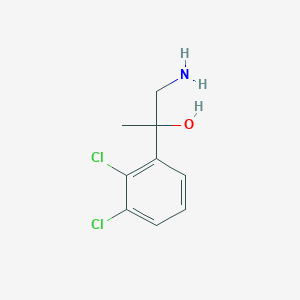
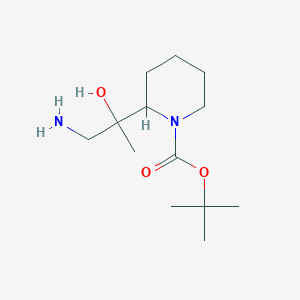
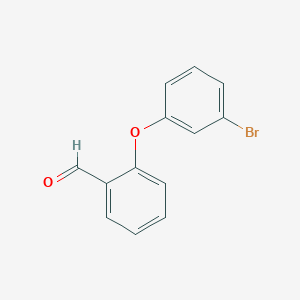
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

